2-Iodo-4-methyl-1H-imidazole
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Overview
Description
2-Iodo-4-methyl-1H-imidazole is a reactant involved in alkylation leading to alkyl derivatives with antibacterial activity . It has a molecular weight of 208 .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have highlighted the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of 2-Iodo-4-methyl-1H-imidazole consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it participates in alkylation leading to alkyl derivatives with antibacterial activity . It also plays a role in the iodination of N-tritylimidazole .Scientific Research Applications
Imidazole Derivatives in Therapeutic Research
Imidazole derivatives, including 2-Iodo-4-methyl-1H-imidazole, have been subject to extensive scientific investigation due to their diverse and significant pharmacological activities. These derivatives are known for their appreciable anti-infective potential, demonstrating the breadth of research exploring imidazole compounds for therapeutic applications (Sharma et al., 2016).
Imidazole and Antimicrobial Activities
The antimicrobial properties of imidazole derivatives are well-documented, with these compounds being used as raw materials in the pharmaceutical industry for manufacturing a variety of anti-fungal drugs such as ketoconazole and clotrimazole. The pesticide industry also utilizes imidazole as an intermediary in synthesizing some pesticides and insecticides, highlighting its role in combating microbial resistance and inhibiting the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).
Engineering Imidazole Frameworks for Sensing Applications
The unique physicochemical properties of metal-organic frameworks (MOFs) incorporating imidazole, such as Zinc Imidazole Framework-8 (ZIF-8), have been explored for electrochemical sensing applications. The ability to engineer the ZIF-8 structure for encapsulating nanoparticles and organic compounds has shown promising results, especially in developing advanced electrochemical sensors. These engineered materials exhibit enhanced properties compared to the native ZIF-8, indicating the potential of imidazole derivatives in sensor technology development (Paul et al., 2022).
Imidazole Scaffolds in Medicinal Chemistry
The structural versatility of the imidazole scaffold has made it a focal point in medicinal chemistry. Imidazole-based compounds, including 2-Iodo-4-methyl-1H-imidazole, have been investigated for their therapeutic potential across a range of applications. This includes research into kinase inhibitors and the development of new derivatives for various diseases, underscoring the importance of imidazole derivatives in the search for new medications (Garrido et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-iodo-5-methyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYIDOKPUHVHJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314083 |
Source
|
Record name | 2-iodo-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methyl-1H-imidazole | |
CAS RN |
73746-43-7 |
Source
|
Record name | 73746-43-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodo-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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